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molecular formula C10H13NO3S B8399598 (2-(Methylsulfonyl)isoindolin-4-yl)methanol

(2-(Methylsulfonyl)isoindolin-4-yl)methanol

Cat. No. B8399598
M. Wt: 227.28 g/mol
InChI Key: AMRDXLNIOLBBGU-UHFFFAOYSA-N
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Patent
US09394263B2

Procedure details

Lithium aluminum hydride (LAH, 1 M in THF, 2 mL, 2.0 mmol) was added to solution of methyl 2-(methylsulfonyl)isoindoline-4-carboxylate in THF (15 mL). After 10 h the mixture was diluted with 5% NaOH solution and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and concentrated. The residue was recrystallized from DCM to give the title compound (200 mg, 61%) as a grey solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
methyl 2-(methylsulfonyl)isoindoline-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][S:8]([N:11]1[CH2:19][C:18]2[C:17]([C:20](OC)=[O:21])=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:12]1)(=[O:10])=[O:9]>C1COCC1.[OH-].[Na+]>[CH3:7][S:8]([N:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[CH2:20][OH:21])[CH2:12]1)(=[O:10])=[O:9] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
methyl 2-(methylsulfonyl)isoindoline-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N1CC=2C=CC=C(C2C1)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from DCM

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1CC2=CC=CC(=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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